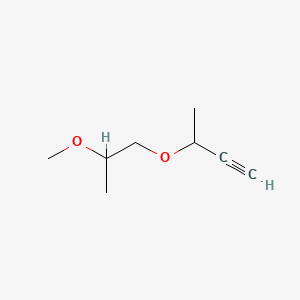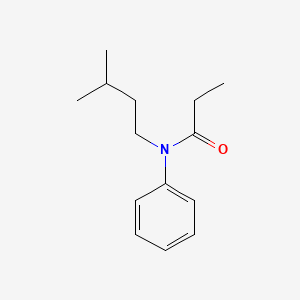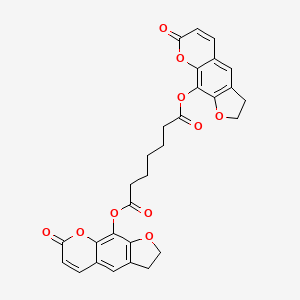
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester is a heterocyclic organic compound. It is known for its unique structure, which includes a heptanedioic acid backbone esterified with two 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester typically involves esterification reactions. The heptanedioic acid is reacted with 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-ol in the presence of a suitable catalyst and under controlled conditions to form the ester. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester can be compared with similar compounds such as:
3-Oxopentanedioic acid: Similar in structure but with different functional groups.
Octanoic acid, 7-oxo-, methyl ester: Another ester with a different carbon chain length and functional groups.
Properties
CAS No. |
64508-91-4 |
|---|---|
Molecular Formula |
C29H24O10 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
bis(7-oxo-2,3-dihydrofuro[3,2-g]chromen-9-yl) heptanedioate |
InChI |
InChI=1S/C29H24O10/c30-20(38-28-24-18(10-12-34-24)14-16-6-8-22(32)36-26(16)28)4-2-1-3-5-21(31)39-29-25-19(11-13-35-25)15-17-7-9-23(33)37-27(17)29/h6-9,14-15H,1-5,10-13H2 |
InChI Key |
FEYFEJZUUDYBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C3C=CC(=O)OC3=C2OC(=O)CCCCCC(=O)OC4=C5C(=CC6=C4OCC6)C=CC(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)butanoate](/img/structure/B13811094.png)
![7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)](/img/structure/B13811096.png)
![4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine](/img/structure/B13811101.png)


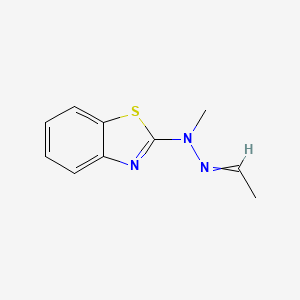

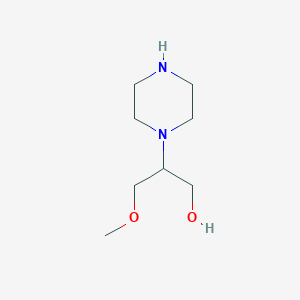

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)

